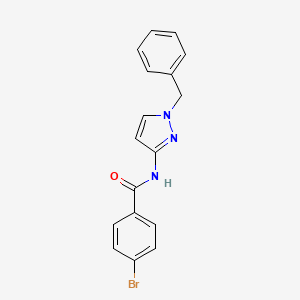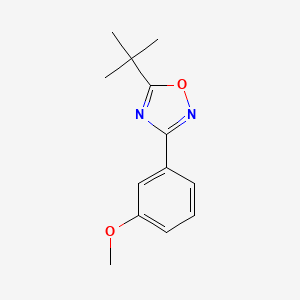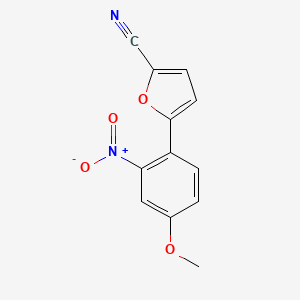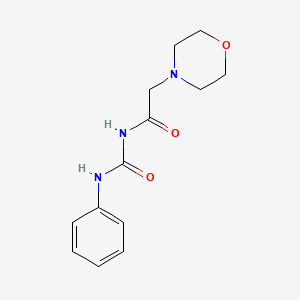![molecular formula C13H13BrN2O2 B4237381 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4237381.png)
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole
説明
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive compound that acts on the cannabinoid receptors in the brain and produces effects similar to those of marijuana. JWH-018 is a popular research chemical that is used in scientific research to study the effects of synthetic cannabinoids on the human body.
作用機序
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole acts on the cannabinoid receptors in the brain, specifically the CB1 receptor. It binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor produces the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects in the body. It produces a feeling of euphoria, relaxation, and altered perception of time. It also causes an increase in heart rate, blood pressure, and body temperature. Other effects include dry mouth, red eyes, and increased appetite.
実験室実験の利点と制限
One advantage of using 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole in lab experiments is that it produces effects similar to those of marijuana, making it a useful tool for studying the effects of synthetic cannabinoids on the human body. However, this compound has a high affinity for the CB1 receptor, which can make it difficult to study the effects of other compounds on the receptor. Additionally, this compound has been shown to produce cytotoxic effects in some cell lines, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research on 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole and synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids with different properties and effects. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the human body, including their effects on cognition, memory, and behavior. Additionally, research is needed to better understand the mechanism of action of synthetic cannabinoids and their effects on the endocannabinoid system.
科学的研究の応用
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole is commonly used in scientific research to study the effects of synthetic cannabinoids on the human body. It is used to investigate the mechanism of action of synthetic cannabinoids and their effects on the endocannabinoid system. This compound is also used to study the effects of synthetic cannabinoids on behavior, cognition, and memory.
特性
IUPAC Name |
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-3-9(2)16(15-8)6-10-4-12-13(5-11(10)14)18-7-17-12/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJJWBQCNSDFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC3=C(C=C2Br)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide](/img/structure/B4237306.png)
![2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4237325.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4237341.png)
![N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4237350.png)

![4-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4237373.png)



![3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate](/img/structure/B4237393.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4237406.png)
